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Methyl 3-bromo-4-nitro-1H-

indazole-6-carboxylate

CAS No.: 885521-03-9

Cat. No.: B1292468

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Medicinal
Chemistry
The indazole ring system is a "privileged scaffold" in drug discovery, forming the core of

numerous bioactive compounds.[1] Its unique bicyclic structure offers a versatile template for

designing molecules that can interact with a wide range of biological targets. The incorporation

of a nitro group and a carboxylate or related functional group, such as a carboxamide,

introduces specific electronic and steric properties that can be fine-tuned to achieve desired

therapeutic effects.[2][3] Nitroaromatic compounds, including nitro-indazoles, are of particular

interest for their potential as antimicrobial and antiparasitic agents, often exerting their effects

through bioreductive activation within the target organisms.[4][5]

This guide will dissect the SAR of this chemical class, focusing on three key structural

elements:
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The position of the nitro group on the indazole ring.

The nature and substitution of the carboxylate/carboxamide moiety at the 3-position.

Substituents on the indazole nitrogen atoms (N1 and N2).

We will compare the performance of different structural analogues, provide the experimental

context for these findings, and outline the methodologies used to generate the supporting data.

The Crucial Role of the Nitro Group
The nitro group is a strong electron-withdrawing group and its position on the indazole ring

significantly impacts the molecule's physicochemical properties and biological activity. Its

mechanism of action, particularly in antiparasitic contexts, often involves enzymatic reduction

by nitroreductases (NTRs) within the pathogen.[4] This process can lead to the generation of

reactive oxygen species (ROS), inducing oxidative stress and cell death.[4]

Comparative Analysis of Nitro Group Positioning
The location of the nitro group (e.g., at the C5, C6, or C7 position) dictates the electronic

distribution of the indazole core and influences how the molecule binds to its target.

5-Nitroindazoles: This substitution pattern has been extensively explored for antiparasitic

applications, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

[4][6] The 5-nitro position appears to be favorable for NTR-mediated activation. For instance,

5-nitro-2-picolyl-indazolin-3-one has demonstrated potent trypanocidal activity, with IC50

values in the low micromolar range.[4]

6-Nitroindazoles: Derivatives with a 6-nitro substitution have shown promise as

antileishmanial agents.[7] Studies on 3-chloro-6-nitro-1H-indazole derivatives revealed that

these compounds can act as effective inhibitors of Leishmania major.[7]

7-Nitroindazoles: 7-Nitroindazole itself is a known inhibitor of nitric oxide synthase (NOS),

highlighting how nitro group placement can drastically shift the biological target.[8][9]

The following diagram illustrates the core scaffold and the key positions for substitution that will

be discussed.
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Caption: Core nitro-indazole scaffold highlighting key modification sites.

The C3-Position: Carboxylate vs. Carboxamide
The functional group at the C3-position is critical for activity and target engagement. The choice

between a carboxylic acid and a carboxamide, as well as the substituents on the amide

nitrogen, provides a rich area for SAR exploration.

Indazole-3-Carboxamides
Indazole-3-carboxamides have emerged as potent modulators of various biological targets.[3]

[10] A key finding is that the regiochemistry of the amide linker is crucial for activity. For

example, in the context of calcium-release activated calcium (CRAC) channel blockers,

indazole-3-carboxamides were found to be active inhibitors, while their corresponding reverse

amide isomers were inactive.[11][12] This suggests a specific hydrogen bonding interaction or

steric requirement within the target's binding site that only the 3-carboxamide can satisfy.[11]

[12]

Indazole-3-Carboxylic Acids
In some cases, the free carboxylic acid at the C3-position is detrimental to activity. A patent

describing 5-nitroindazole derivatives as antiprotozoal agents noted that compounds with a

carboxylic acid side chain were inactive.[6] This loss of activity could be due to unfavorable

ionization at physiological pH, which might hinder membrane permeability or disrupt a critical

interaction with the target enzyme.

The workflow for synthesizing and evaluating these derivatives typically follows a logical

progression from initial synthesis to biological screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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